molecular formula C21H23N7O B13882957 N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide

N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide

Cat. No.: B13882957
M. Wt: 389.5 g/mol
InChI Key: CUWKNKBEXQZXJU-UHFFFAOYSA-N
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Description

N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide typically involves multiple steps. One common method includes the reaction of 1-methylpiperazine with a suitable carboxylic acid derivative to form the corresponding amide . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.5 g/mol

IUPAC Name

N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide

InChI

InChI=1S/C21H23N7O/c1-22-19(29)16-6-5-7-17(14-16)25-20-23-15-24-21(26-20)28-12-10-27(11-13-28)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,22,29)(H,23,24,25,26)

InChI Key

CUWKNKBEXQZXJU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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